N-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide is a chemical compound characterized by its unique structure, which includes a biphenyl core and a cyclohexyl group attached to a hydroxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide typically involves the following steps:
Biphenyl Derivative Synthesis: The biphenyl core can be synthesized through the Ullmann reaction, which involves the coupling of two phenyl rings using copper as a catalyst.
Carboxamide Formation: The carboxamide group is introduced by reacting the biphenyl derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Cyclohexyl Group Addition: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where the hydroxyethyl moiety is attached to the biphenyl core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to a primary amine.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like alkyl halides and bases such as sodium hydride (NaH) are employed.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Primary amines.
Substitution Products: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand protein interactions and cellular processes. Medicine: Industry: The compound is used in the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The biphenyl core can bind to receptors or enzymes, modulating their activity. The cyclohexyl group and hydroxyethyl moiety contribute to the compound's binding affinity and specificity.
Comparison with Similar Compounds
N-(2-cyclohexyl-2-hydroxyethyl)acetamide
N-(2-cyclohexyl-2-hydroxyethyl)urea
Biphenyl-4-carboxylic acid derivatives
Uniqueness: N-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c23-20(18-9-5-2-6-10-18)15-22-21(24)19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1,3-4,7-8,11-14,18,20,23H,2,5-6,9-10,15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEYWWIUENPJHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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